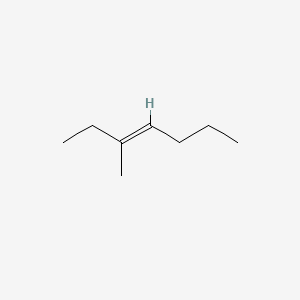
3-Methyl-3-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptane chain, with a methyl group attached to the third carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-3-heptene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-3-heptanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction proceeds through the formation of a carbanion intermediate, which then attacks the methyl iodide to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using a catalyst such as zeolites at high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, treatment with potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can lead to the formation of diols.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon (Pd/C) can convert the double bond to a single bond, yielding 3-methylheptane.
Substitution: The compound can also participate in electrophilic addition reactions. For instance, hydrohalogenation with hydrogen bromide (HBr) can produce 3-bromo-3-methylheptane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Hydrogen bromide (HBr), sulfuric acid (H2SO4)
Major Products:
Oxidation: Diols
Reduction: 3-Methylheptane
Substitution: 3-Bromo-3-methylheptane
Aplicaciones Científicas De Investigación
3-Methyl-3-heptene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings. It is also used as a monomer in the synthesis of polymers and copolymers.
Mecanismo De Acción
The mechanism of action of 3-methyl-3-heptene in chemical reactions typically involves the interaction of the double bond with various reagents. For example:
Electrophilic Addition: The double bond acts as a nucleophile, attacking electrophilic species such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation: The double bond can be oxidized by reagents like potassium permanganate, leading to the formation of diols through the addition of hydroxyl groups.
Comparación Con Compuestos Similares
3-Methyl-3-heptene can be compared with other similar compounds, such as:
3-Methyl-2-heptene: This isomer has the double bond between the second and third carbon atoms, resulting in different reactivity and physical properties.
3-Methyl-1-heptene: This isomer has the double bond at the terminal position, which also affects its chemical behavior.
3-Methylheptane: The fully saturated analog of this compound, lacking the double bond, and thus exhibiting different reactivity.
Uniqueness: The unique positioning of the double bond and the methyl group in this compound gives it distinct reactivity compared to its isomers. This makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
51886-28-3 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
(E)-3-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |
Clave InChI |
AAUHUDBDDBJONC-BQYQJAHWSA-N |
SMILES isomérico |
CCC/C=C(\C)/CC |
SMILES canónico |
CCCC=C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)


![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)


![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)
![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)




![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)

